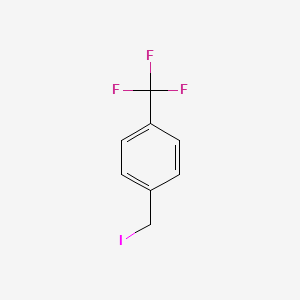

1-(Iodomethyl)-4-(trifluoromethyl)benzene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-(Iodomethyl)-4-(trifluoromethyl)benzene is an organic compound characterized by the presence of an iodomethyl group and a trifluoromethyl group attached to a benzene ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Iodomethyl)-4-(trifluoromethyl)benzene typically involves the introduction of the iodomethyl and trifluoromethyl groups onto a benzene ring. One common method is the radical trifluoromethylation of benzyl halides, followed by iodination. The reaction conditions often include the use of radical initiators and specific solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to produce the compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions

1-(Iodomethyl)-4-(trifluoromethyl)benzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction to form hydrocarbons.

Coupling Reactions: The trifluoromethyl group can participate in coupling reactions, forming more complex fluorinated compounds.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines and thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reaction conditions vary depending on the desired transformation but often involve specific solvents and catalysts to enhance reactivity .

Major Products Formed

The major products formed from these reactions include substituted benzene derivatives, alcohols, carboxylic acids, and complex fluorinated compounds. These products are valuable intermediates in the synthesis of pharmaceuticals and agrochemicals .

Aplicaciones Científicas De Investigación

1-(Iodomethyl)-4-(trifluoromethyl)benzene has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules, particularly those containing fluorine atoms.

Biology: Investigated for its potential as a radiolabeling agent in biological studies due to the presence of iodine.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Mecanismo De Acción

The mechanism of action of 1-(Iodomethyl)-4-(trifluoromethyl)benzene involves its ability to participate in various chemical reactions due to the presence of reactive iodomethyl and trifluoromethyl groups. These groups can undergo nucleophilic substitution, radical reactions, and coupling reactions, leading to the formation of diverse products. The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes .

Comparación Con Compuestos Similares

Similar Compounds

1-(Bromomethyl)-4-(trifluoromethyl)benzene: Similar structure but with a bromomethyl group instead of an iodomethyl group.

1-(Chloromethyl)-4-(trifluoromethyl)benzene: Contains a chloromethyl group instead of an iodomethyl group.

1-(Fluoromethyl)-4-(trifluoromethyl)benzene: Features a fluoromethyl group in place of the iodomethyl group.

Uniqueness

1-(Iodomethyl)-4-(trifluoromethyl)benzene is unique due to the presence of both iodomethyl and trifluoromethyl groups, which confer distinct reactivity and chemical properties. The iodomethyl group is highly reactive in substitution reactions, while the trifluoromethyl group enhances the compound’s stability and lipophilicity, making it valuable in various applications .

Actividad Biológica

1-(Iodomethyl)-4-(trifluoromethyl)benzene, also known as 1-iodo-4-(trifluoromethyl)benzene, is a compound of significant interest in medicinal and industrial chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, toxicity profiles, and potential applications in drug development.

- Molecular Formula : C7H4F3I

- Molecular Weight : 272.009 g/mol

- CAS Number : 455-13-0

- IUPAC Name : 1-iodo-4-(trifluoromethyl)benzene

- Synonyms : p-iodobenzotrifluoride, 4-iodobenzotrifluoride

Antimicrobial Activity

Research has indicated that halogenated compounds, including those with iodine and trifluoromethyl groups, exhibit varying degrees of antimicrobial activity. The presence of the trifluoromethyl group enhances lipophilicity, potentially improving cell membrane permeability and leading to increased antibacterial effects.

A study evaluating various derivatives of halogenated benzene compounds found that modifications at the para position significantly influenced antimicrobial potency against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA). While specific data for this compound is limited, its structural analogs have demonstrated promising results in inhibiting bacterial growth at low concentrations (MIC values between 2.5 and 10 μM) .

Toxicity Profile

The toxicity of this compound has been assessed in various studies. The compound's effects on reproductive health and systemic toxicity were evaluated through repeated dose toxicity studies. Findings suggest that while high doses may induce liver and kidney effects, the compound does not appear to cause severe systemic health issues at lower doses.

Key findings include:

- No Observed Adverse Effect Level (NOAEL) : Determined to be approximately 50 mg/kg based on liver and kidney effects observed in animal models .

- Repeat Dose Toxicity : Inhalation studies indicated minimal adverse effects at lower exposure levels; however, higher concentrations led to significant physiological changes .

Study on Antibacterial Efficacy

In a comparative analysis of various halogenated compounds, researchers synthesized several derivatives including this compound. They evaluated their efficacy against a panel of bacterial strains. The study concluded that compounds with trifluoromethyl substitutions exhibited enhanced antibacterial activity compared to their non-fluorinated counterparts.

Evaluation of Toxicological Effects

A comprehensive evaluation was conducted assessing the dermal and oral toxicity of halogenated benzene derivatives. Results indicated that while some compounds exhibited weak sensitization potential, others demonstrated significant toxicity at elevated doses. The study highlighted the importance of structural modifications in influencing both biological activity and toxicity .

Data Table: Biological Activity Summary

| Property | Value/Observation |

|---|---|

| Antimicrobial MIC | 2.5 - 10 μM against MRSA (analogous compounds) |

| NOAEL | 50 mg/kg for liver/kidney effects |

| Sensitization Potential | Weak (EC3 value of 53.1%) |

| Toxicity Symptoms | Liver hypertrophy, nephropathy at high doses |

Propiedades

Número CAS |

207388-61-2 |

|---|---|

Fórmula molecular |

C8H6F3I |

Peso molecular |

286.03 g/mol |

Nombre IUPAC |

1-(iodomethyl)-4-(trifluoromethyl)benzene |

InChI |

InChI=1S/C8H6F3I/c9-8(10,11)7-3-1-6(5-12)2-4-7/h1-4H,5H2 |

Clave InChI |

DZSXLUXWSPJACX-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=CC=C1CI)C(F)(F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.